trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

Description

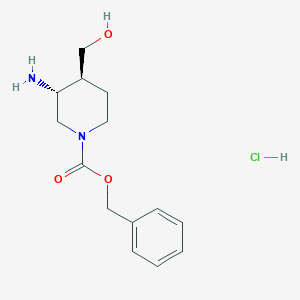

Chemical Structure: The compound features a piperidine ring substituted with an amino group at position 3 and a hydroxymethyl group at position 4 in the trans configuration. The benzyl ester and hydrochloride salt enhance its stability and solubility, making it a versatile intermediate in pharmaceutical synthesis .

Applications: Piperidine derivatives are critical in drug discovery, particularly in neurology and oncology. The hydroxymethyl group provides a site for further functionalization, while the benzyl ester acts as a protective group for carboxylic acids during synthetic processes.

Properties

IUPAC Name |

benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSXTQARKUBRMS-KZCZEQIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation and Functionalization

The piperidine core is typically constructed via cyclization or cross-coupling reactions. A prominent method involves the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a boronate ester intermediate. Under Suzuki-Miyaura coupling conditions, this intermediate reacts with aryl halides (e.g., methyl 4-bromobenzoate) in the presence of a palladium catalyst to form substituted piperidines. For instance:

This step achieves a 99% yield under microwave-assisted conditions. Subsequent hydrogenation of the dihydropyridine ring using H₂/Pd-C furnishes the saturated piperidine scaffold.

Introduction of Amino and Hydroxymethyl Groups

The trans-3-amino-4-hydroxymethyl configuration is installed via stereoselective amination and hydroxymethylation. One approach employs aza-Michael addition reactions, where an amine nucleophile attacks an α,β-unsaturated carbonyl intermediate. For example:

The ketone group at position 4 is then reduced using NaBH₄ or LiAlH₄ to yield the hydroxymethyl substituent. Enantioselectivity (up to 90% ee) is achieved using quinoline-based organocatalysts.

Esterification and Protective Group Strategies

The carboxylic acid at position 1 is esterified with benzyl chloroformate in dichloromethane, facilitated by triethylamine as a base:

The amino group is protected as a hydrochloride salt during final workup by treating the free base with HCl in ethanol.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

-

Palladium Catalysts : Pd(PPh₃)₄ in toluene/water mixtures enables efficient cross-coupling (yield: 95–99%).

-

Organocatalysts : Quinoline derivatives with trifluoroacetic acid enhance aza-Michael reaction rates and stereoselectivity (trans/cis ratio: 9:1).

-

Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) improve solubility of intermediates, whereas methanol is preferred for reductions.

Temperature and Pressure Control

-

Cyclization : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 30 minutes.

-

Hydrogenation : High-pressure H₂ (50 psi) over Pd/C at 25°C ensures complete saturation without over-reduction.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial methods adopt continuous flow systems to enhance reproducibility and safety. For example, aza-Prins cyclization of homoallylic amines with aldehydes is conducted in NbCl₅-catalyzed flow reactors, achieving 85% yield with 99% purity.

Purification Techniques

-

Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:3), yielding 98% pure product.

-

Chromatography : Flash column chromatography (SiO₂, 40% EtOAc/hexane) resolves diastereomers during intermediate stages.

Recent Advances in Synthesis Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of trans-3-Amino-4-carboxypiperidine-1-carboxylic acid benzyl ester.

Reduction: Formation of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is investigated for its potential therapeutic uses, particularly as a precursor in the synthesis of pharmaceutical agents. Piperidine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.

Case Study: Synthesis of Antidepressants

Research has explored the synthesis of antidepressant agents using trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride as a key intermediate. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Piperidine derivatives, benzyl chloride, and formaldehyde.

- Reactions :

- Nucleophilic Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions to form esters.

- Oxidation/Reduction : The hydroxymethyl group can be oxidized to form carboxylic acids or reduced to form secondary amines.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of esters from hydroxymethyl group |

| Oxidation | Conversion to carboxylic acid derivatives |

| Reduction | Formation of secondary amines |

Biochemical Studies

The compound is utilized in biochemical research to study enzyme-substrate interactions and receptor binding mechanisms. Its structural features enable it to interact with various biological targets.

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for developing new enzyme inhibitors that could lead to therapeutic advancements in treating metabolic disorders.

Mechanism of Action

The mechanism of action of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl ester group can interact with hydrophobic regions of proteins, affecting their function. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Functional Differences

| Compound (CAS No.) | Core Structure | Substituents | Stereochemistry | Salt Form |

|---|---|---|---|---|

| Target Compound (Not listed in evidence) | Piperidine | - 3-amino - 4-hydroxymethyl |

Trans | Hydrochloride |

| Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) | Piperidine | - 4-amino | N/A | Free base |

| (R)-3-AMINO-1-N-CBZ-PIPERIDINE (676621-99-1) | Piperidine | - 3-amino | R-configuration | Free base |

| Benzyl 3-aminopyrrolidine-1-carboxylate (1044560-96-4) | Pyrrolidine | - 3-amino | N/A | Free base |

| 3-AMINOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER (185057-50-5) | Pyrrolidine | - 3-aminomethyl | N/A | Free base |

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound increases water solubility compared to free-base analogs like Benzyl 4-aminopiperidine-1-carboxylate .

- Stability : Benzyl esters hydrolyze under acidic/basic conditions. The hydroxymethyl group in the target compound may reduce ester stability compared to analogs without hydroxyl groups .

- Reactivity : The trans configuration and hydroxymethyl group enable selective hydrogen bonding and chiral recognition, unlike pyrrolidine-based analogs, which have smaller ring strain and altered conformational flexibility .

Biological Activity

Chemical Structure and Properties

trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a piperidine derivative characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid moiety. The molecular formula is CHClNO, with a molecular weight of approximately 271.74 g/mol. The compound exhibits unique structural features that contribute to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of the piperidine ring and subsequent functionalization with hydroxymethyl and carboxylic acid groups. The production process may also utilize various synthetic strategies, including combinatorial chemistry techniques, to optimize yield and purity.

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities. These include:

- Antimicrobial Activity : Piperidine derivatives have been documented to possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : Some studies suggest that piperidine-based compounds may act as inhibitors of specific kinases involved in cancer progression, thereby exhibiting anticancer effects.

- Neuroprotective Effects : There is emerging evidence that certain piperidine derivatives can offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study involving various piperidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The trans-3-Amino-4-hydroxymethyl-piperidine derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Kinase Inhibition : Research on related compounds has indicated that piperidine derivatives can inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer cell survival. This inhibition could lead to reduced expression of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases .

- Neuroprotective Studies : In vitro studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated by the modulation of signaling pathways involved in cell survival .

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Potentially significant | Yes |

| Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | Significant | Moderate | No |

| Other Piperidine Derivatives | Varies widely | High in some cases | Yes |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride?

- Methodological Answer : The compound can be synthesized via HCl-catalyzed esterification of the parent amino acid with benzyl alcohol. Critical steps include using 1,2-dichloroethane as a solvent for azeotropic distillation to remove water, followed by recrystallization to isolate the hydrochloride salt. Ensure stoichiometric control of HCl to avoid side reactions .

Q. How can this compound be purified after synthesis?

- Methodological Answer : Hydrogenolytic cleavage using palladium catalysts (e.g., Pd/C) under hydrogen gas (H₂) is effective for removing benzyl ester protecting groups. Key factors include resin swelling to enhance Pd(OAc)₂ penetration and ensuring peptide mobility on the resin to expose ester bonds. Avoid transfer hydrogenation methods (e.g., ammonium formate or cyclohexene), which show lower efficiency .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- Methodological Answer :

- FTIR : Identify carbonyl (C=O) and ester (C-O) functional groups.

- NMR (¹H, ¹³C) : Confirm stereochemistry and benzyl ester integration.

- HPLC : Assess purity (>95% recommended for research use).

- Elemental Analysis : Verify nitrogen and chloride content to confirm hydrochloride salt formation .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid moisture and strong oxidizers to prevent decomposition into hazardous byproducts like HCl gas .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzyl ester bond formation in complex peptide-resin systems?

- Methodological Answer : Adjust pH to favor specific interactions:

- Acidic conditions (pH 4) : Maximize benzyl ester bond formation between carboxylic acids and benzyl alcohol via quinone methide intermediates.

- Neutral conditions (pH 7) : Promote protein adducts via amino group reactions, reducing ester yield. Use FTIR and ion chromatography to monitor competing pathways .

Q. How can researchers resolve discrepancies in product distribution under varying pH conditions?

- Methodological Answer : Perform kinetic studies at different pH levels (4–7) to identify dominant reaction pathways. For example, at pH 6, glucose incorporation increases due to enhanced quinone methide reactivity with hydroxyl groups. Use multivariate analysis (e.g., PCA) to correlate pH with elemental composition (e.g., nitrogen content in DHPGAC, Table 1) .

| pH | Benzyl Ester Yield (%) | Protein Adduct Formation (%) |

|---|---|---|

| 4 | 85 | <5 |

| 6 | 60 | 25 |

| 7 | 30 | 65 |

Q. What alternative coupling agents improve esterification efficiency in solid-phase synthesis?

- Methodological Answer : Replace traditional carbodiimides with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for higher yields in benzyl ester formation. EDCI minimizes racemization and enhances coupling rates in polar aprotic solvents (e.g., DMF). Validate via comparative HPLC-MS analysis of reaction byproducts .

Q. How does catalyst selection impact hydrogenolytic cleavage efficiency?

- Methodological Answer : Pd/H₂ achieves >90% cleavage efficiency under mild conditions (25°C, 12 hrs), whereas transfer hydrogenation with ammonium formate yields <50%. Catalyst loading (5–10% Pd/C) and solvent choice (e.g., THF for resin swelling) are critical. Monitor cleavage via LC-MS and adjust reaction time to prevent over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.